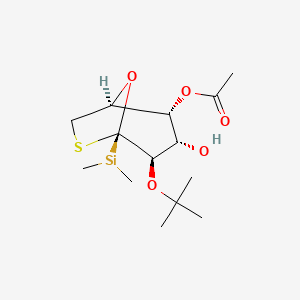
CID 136250523
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 136250523” is a chemical entity registered in the PubChem database
Análisis De Reacciones Químicas
CID 136250523 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond, often using catalysts like palladium or platinum.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
CID 136250523 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of CID 136250523 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use .
Comparación Con Compuestos Similares
CID 136250523 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For instance, compounds with similar molecular frameworks or reactivity patterns can be identified using databases like PubChem .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for research and industrial applications. Further studies and developments will continue to uncover new uses and benefits of this compound.
Propiedades
Fórmula molecular |
C14H25O5SSi |
|---|---|
Peso molecular |
333.50 g/mol |
InChI |
InChI=1S/C14H25O5SSi/c1-8(15)17-11-9-7-20-14(18-9,21(5)6)12(10(11)16)19-13(2,3)4/h9-12,16H,7H2,1-6H3/t9-,10+,11+,12-,14-/m1/s1 |
Clave InChI |
QVYLSMUMUZNWHR-OIRVYTLQSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@H]2CS[C@](O2)([C@@H]([C@H]1O)OC(C)(C)C)[Si](C)C |
SMILES canónico |
CC(=O)OC1C2CSC(O2)(C(C1O)OC(C)(C)C)[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















